molecular formula C45H61N3O12 B12386172 TAMRA-PEG8-Alkyne

TAMRA-PEG8-Alkyne

Cat. No.: B12386172
M. Wt: 836.0 g/mol
InChI Key: JGLSPYHUDWPGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAMRA-PEG8-Alkyne is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) that contains eight polyethylene glycol (PEG) units. This compound is known for its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . It is widely used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-PEG8-Alkyne involves the conjugation of TAMRA with PEG units and an alkyne group. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in controlled environments to prevent contamination and degradation .

Mechanism of Action

The mechanism of action of TAMRA-PEG8-Alkyne involves its ability to undergo CuAAC with azide-containing molecules. The alkyne group in this compound reacts with the azide group in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for labeling and detecting target molecules in various applications .

Properties

Molecular Formula

C45H61N3O12

Molecular Weight

836.0 g/mol

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide

InChI

InChI=1S/C24H22N2O3.C21H39NO9/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-5-24-7-9-26-11-13-28-15-17-30-19-20-31-18-16-29-14-12-27-10-8-25-6-4-22-21(2)23/h5-14H,1-4H3;1H,4-20H2,2H3,(H,22,23)

InChI Key

JGLSPYHUDWPGJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

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